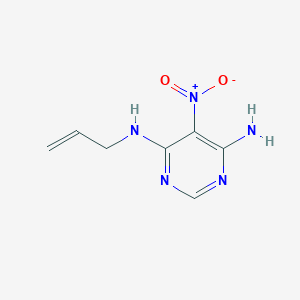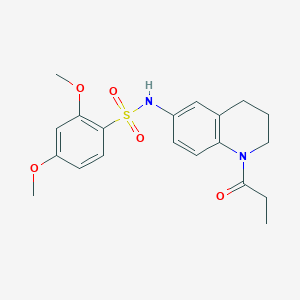
5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It forms the basis for several important derivatives with wide-ranging biological significance .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation of malonic acid diesters with guanidine . The substituents linked to the ring carbon and nitrogen atoms can greatly influence the reactivity of these compounds .Molecular Structure Analysis
Pyrimidine is a six-membered ring with two nitrogen atoms. The position and nature of substituents on the ring can greatly influence the properties of the resulting compound .Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by the substituents linked to the ring carbon and nitrogen atoms . These compounds can undergo a variety of chemical reactions, including unexpected synthetic routes .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative can vary widely depending on its specific structure and substituents .科学的研究の応用
5-Nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine has been used in a variety of scientific research applications, including the synthesis of compounds, catalysis of chemical reactions, and study of biochemical and physiological processes. It has been used as a reagent for the synthesis of a number of compounds, including this compound-2-carboxylic acid, this compound-3-carboxylic acid, and this compound-4-carboxylic acid. It has also been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In addition, this compound has been used to study the biochemical and physiological effects of various compounds on cells and tissues.
作用機序
The mechanism of action of 5-Nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules. It is thought to bind to the active site of the enzyme, preventing the binding of the substrate and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other macromolecules. It has also been shown to inhibit the growth of certain types of bacteria, as well as the growth of certain types of cancer cells.
実験室実験の利点と制限
5-Nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to prepare and use in laboratory experiments. However, it is not soluble in water and must be dissolved in an organic solvent such as ethanol or dimethylsulfoxide. Additionally, it can be toxic if not handled properly and should be used with caution.
将来の方向性
There are a number of potential future directions for 5-Nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential uses in drug development. Additionally, further research into its synthesis and use in laboratory experiments could help to improve its safety and efficacy. Finally, further research into its potential applications in other areas, such as agriculture, could lead to new and innovative uses for this compound.
合成法
5-Nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine can be synthesized using a variety of methods. The most commonly used methods include the nitration of 4,6-diaminopyrimidine with nitric acid, the reaction of p-nitrophenol with 4,6-diaminopyrimidine in the presence of sodium hydroxide, and the reaction of 4,6-diaminopyrimidine with nitroethane in the presence of a base.
Safety and Hazards
生化学分析
Biochemical Properties
N4-allyl-5-nitropyrimidine-4,6-diamine plays a significant role in biochemical reactions
Cellular Effects
Some related compounds have shown antiproliferative activity against various human cancer cell lines
Molecular Mechanism
A computational study of a similar compound suggests that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction
特性
IUPAC Name |
5-nitro-4-N-prop-2-enylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h2,4H,1,3H2,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCICVPPIIKUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC(=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B6582529.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)
![2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6582540.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6582546.png)

![N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6582557.png)
![3-ethyl-8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6582564.png)
![N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6582566.png)
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6582580.png)
![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)
![5-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6582609.png)
![3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B6582613.png)

![1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B6582617.png)